molecular formula C17H12N4O3S B2931851 methyl 3-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate CAS No. 895648-09-6

methyl 3-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate

Cat. No.: B2931851
CAS No.: 895648-09-6
M. Wt: 352.37
InChI Key: LTPHVQYYWSFOJL-UHFFFAOYSA-N
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Description

Methyl 3-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is a heterocyclic compound featuring a fused thiadiazoloquinazoline core substituted with a methyl benzoate group. This scaffold is synthesized via catalytic methods, such as diphenhydramine hydrochloride-mediated cyclization, which emphasizes eco-friendly metrics (atom economy: 92%, E-factor: 0.45) .

Properties

IUPAC Name

methyl 3-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S/c1-24-15(23)10-5-4-6-11(9-10)18-16-20-21-14(22)12-7-2-3-8-13(12)19-17(21)25-16/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPHVQYYWSFOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC2=NN3C(=O)C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 3-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • The target compound’s synthesis prioritizes green chemistry, contrasting with microwave-assisted methods (e.g., Zhao et al.) that emphasize rapid synthesis but lack eco-friendly metrics .
  • Substituents like sulfonamide (Compound 15) or phenyl groups () alter electronic properties and bioactivity profiles compared to the methyl benzoate group .
Table 2: Bioactivity of Thiadiazoloquinazoline Derivatives
Compound Name/Structure Biological Activity Target/Mechanism Efficacy (vs. Standards) Reference
Methyl 3-...benzoate (Target) Hypothesized anticancer/antiviral Likely kinase/DNA interaction Not yet tested
Compound 15 ([1,3,4]thiadiazoloquinazoline sulfonamide) Cytotoxic (MCF-7 breast cancer) Growth inhibition IC50 < bleomycin, ethidium bromide
USP/VA-2 ([1,3,4]-thiadiazolo[2,3-b]quinazoline) Anti-HIV-2 Viral replication inhibition Maximum protection at 10 μM
2-Phenyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one Intermediate for fused heterocycles N/A Versatility in generating complex scaffolds

Key Observations :

  • Sulfonamide derivatives (e.g., Compound 15) exhibit pronounced cytotoxicity, likely due to enhanced hydrogen bonding and cellular uptake via sulfonamide groups .
  • Anti-HIV activity in USP/VA-2 correlates with methyl substitutions, suggesting that the target compound’s methyl benzoate may similarly influence antiviral potency .

Biological Activity

Methyl 3-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that integrates a quinazoline moiety and a thiadiazole ring. These heterocycles are known to significantly influence the biological properties of compounds.

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₁S
Molecular Weight318.39 g/mol
SolubilitySoluble in DMSO, ethanol
Melting PointNot specified

The precise mechanism of action for this compound remains largely unexplored. However, compounds with similar structures have been shown to interact with various biological targets through mechanisms such as:

  • Receptor Binding: Compounds may bind to specific receptors or enzymes.
  • Biochemical Pathway Interference: They can inhibit specific biochemical pathways.
  • Cellular Structure Alteration: Changes in cellular structures may occur.

Antimicrobial Activity

Research indicates that derivatives containing thiadiazole and quinazoline structures exhibit significant antimicrobial properties. A study highlighted that quinazoline derivatives showed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanism involves:

  • Disruption of bacterial cell walls.
  • Interference with protein synthesis.

Anticancer Activity

The anticancer potential of this compound has been suggested based on structural analogs. Thiadiazole derivatives have demonstrated cytotoxic effects against several cancer cell lines. The mechanisms include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cancer cell proliferation.

Antioxidant Activity

Antioxidant properties are critical for compounds intended for therapeutic use. Studies on related compounds suggest that this compound may exhibit antioxidant activity through:

  • Scavenging free radicals.
  • Reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds. Here are notable findings:

  • Antimicrobial Efficacy:
    • A study showed that quinazoline derivatives had Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µg/mL against various pathogens .
  • Cytotoxicity Against Cancer Cells:
    • Thiadiazole derivatives exhibited IC50 values below 10 µM against human breast cancer cell lines .
  • Antioxidant Capacity:
    • Compounds similar to this compound demonstrated significant DPPH scavenging activity with IC50 values under 50 µg/mL .

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